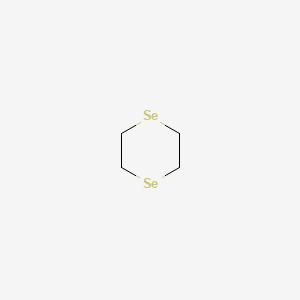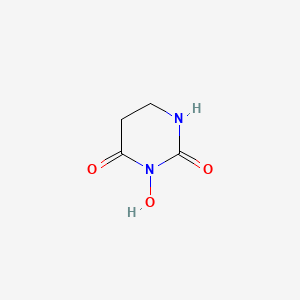
Methane, tetrakis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, tetrakis(methylthio)-, also known as tetrakis(methylsulfanyl)methane, is an organic compound with the molecular formula C₅H₁₂S₄. It is characterized by the presence of four methylthio groups attached to a central methane carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methane, tetrakis(methylthio)- can be synthesized through the reaction of carbon tetrachloride with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods: The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methane, tetrakis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Compounds with different functional groups replacing the methylthio groups.
Applications De Recherche Scientifique
Methane, tetrakis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of methane, tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Tetrakis(methylsulfanyl)methane: Similar in structure but with different substituents.
1,3,8,10-tetrakis(methylthio)peropyrene:
Uniqueness: Methane, tetrakis(methylthio)- is unique due to its four methylthio groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial contexts .
Propriétés
Numéro CAS |
6156-25-8 |
|---|---|
Formule moléculaire |
C5H12S4 |
Poids moléculaire |
200.4 g/mol |
Nom IUPAC |
tetrakis(methylsulfanyl)methane |
InChI |
InChI=1S/C5H12S4/c1-6-5(7-2,8-3)9-4/h1-4H3 |
Clé InChI |
VIKWCIAIVDLETK-UHFFFAOYSA-N |
SMILES canonique |
CSC(SC)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


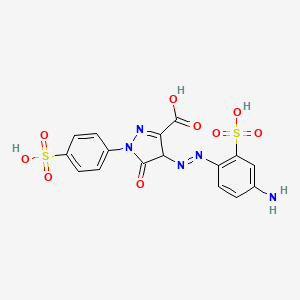
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
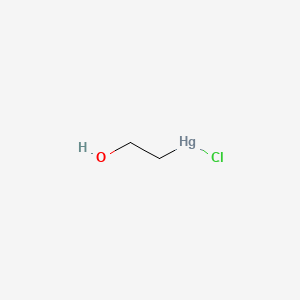
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
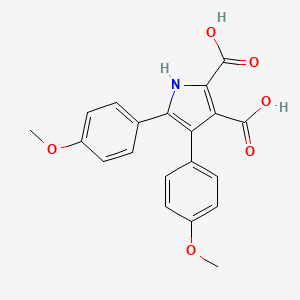
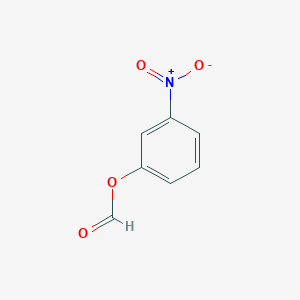
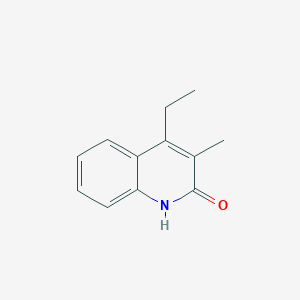
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
